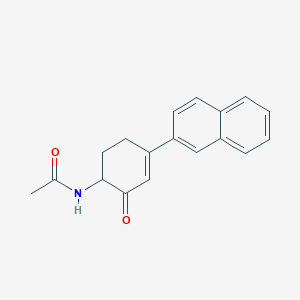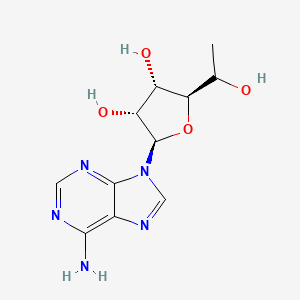![molecular formula C8H5BrF3N3 B11848027 6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11848027.png)
6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that contains bromine, methyl, and trifluoromethyl groups attached to an imidazo[4,5-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-6-trifluoromethylpyridine.
Formation of Imidazo[4,5-b]pyridine Core: The core structure is formed through a cyclization reaction involving the brominated pyridine derivative and appropriate reagents.
Introduction of Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce complex organic molecules.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules for research purposes.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-trifluoromethylpyridine: A precursor in the synthesis of the target compound.
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine: A structurally similar compound with different functional groups.
4-(Trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine derivative.
Uniqueness
6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H5BrF3N3 |
|---|---|
Molekulargewicht |
280.04 g/mol |
IUPAC-Name |
6-bromo-7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5BrF3N3/c1-3-4(9)2-13-6-5(3)14-7(15-6)8(10,11)12/h2H,1H3,(H,13,14,15) |
InChI-Schlüssel |
PHXNHTWGXHYVGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=C1Br)N=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11847969.png)



![4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11847991.png)






![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)
